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Compound of Interest

Compound Name:
5-Bromo-6-methoxy-8-

nitroquinoline

Cat. No.: B8806123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-6-methoxy-8-nitroquinoline is a highly functionalized quinoline derivative that

serves as a versatile scaffold and key intermediate in the synthesis of a wide range of

compounds with potential therapeutic applications. Its unique substitution pattern, featuring a

nitro group amenable to reduction, a bromo substituent ideal for cross-coupling reactions, and

a methoxy group influencing electronic properties, makes it a valuable building block in

medicinal chemistry. While direct biological activity data for this specific compound is not

extensively documented in publicly available literature, its utility lies in the generation of diverse

chemical libraries for drug discovery programs targeting areas such as oncology, infectious

diseases, and neurodegenerative disorders.

These application notes provide an overview of the potential uses of 5-Bromo-6-methoxy-8-
nitroquinoline, along with detailed protocols for its derivatization into key structural motifs

commonly pursued in medicinal chemistry.

Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-6-methoxy-8-nitroquinoline is

provided below. These data are essential for planning synthetic transformations and for the

characterization of resulting derivatives.
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Property Value Source

Molecular Formula C₁₀H₇BrN₂O₃ PubChem

Molecular Weight 283.08 g/mol PubChem

CAS Number 5347-15-9 Sigma-Aldrich

Appearance Not specified (typically a solid) -

Solubility

Expected to be soluble in

common organic solvents like

DMSO, DMF, and chlorinated

solvents.

General chemical knowledge

Biological Activity

Data not available; primarily

used as a synthetic

intermediate.

Literature Review

Key Synthetic Transformations and Applications
5-Bromo-6-methoxy-8-nitroquinoline is a trifunctionalized molecule, offering multiple

avenues for chemical modification. The primary reactive sites for derivatization are the nitro

group at the 8-position and the bromo group at the 5-position.

Reduction of the Nitro Group to Form 8-
Aminoquinolines
The reduction of the 8-nitro group to an 8-aminoquinoline is a fundamental transformation that

opens up a vast chemical space for further derivatization. 8-Aminoquinolines are a well-

established class of compounds with a history of use as antimalarial agents (e.g., primaquine).

The resulting amino group can be further functionalized through acylation, alkylation,

sulfonylation, or used in the synthesis of heterocyclic ring systems.

Experimental Protocol: Synthesis of 5-Bromo-6-methoxyquinolin-8-amine

This protocol is adapted from standard procedures for the reduction of nitroarenes.

Materials:
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5-Bromo-6-methoxy-8-nitroquinoline

Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)

Ethanol (EtOH)

Water (H₂O)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Magnetic stirrer and hotplate

Standard laboratory glassware

Procedure:

To a solution of 5-Bromo-6-methoxy-8-nitroquinoline (1.0 eq) in a mixture of ethanol and

water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of

Celite to remove the iron salts. Wash the Celite pad with ethanol.

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the

ethanol.

To the remaining aqueous residue, add ethyl acetate to extract the product.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude 5-Bromo-6-methoxyquinolin-8-amine.

The crude product can be purified by column chromatography on silica gel or by

recrystallization.

Logical Workflow for the Synthesis and Derivatization of 8-Aminoquinoline

5-Bromo-6-methoxy-8-nitroquinoline Reduction
(e.g., Fe/NH4Cl) 5-Bromo-6-methoxyquinolin-8-amine Further Derivatization

Amides, Sulfonamides,
Alkylated Amines,

Heterocycles

Click to download full resolution via product page

Caption: Synthetic pathway from the nitroquinoline to diverse 8-aminoquinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent at the 5-position is a versatile handle for introducing a wide array of

chemical moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-

Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1][2][3] These reactions are

cornerstones of modern medicinal chemistry, enabling the synthesis of complex molecules with

tailored properties. For instance, Suzuki coupling can be used to introduce aryl or heteroaryl

groups, which can modulate the pharmacological profile of the molecule.[4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-6-
methoxy-8-nitroquinoline with an arylboronic acid.

Materials:

5-Bromo-6-methoxy-8-nitroquinoline
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Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

Solvent (e.g., 1,4-dioxane/water mixture, 3:1 v/v)

Nitrogen or Argon atmosphere

Standard Schlenk line or glovebox techniques

Standard laboratory glassware

Procedure:

In a Schlenk flask, combine 5-Bromo-6-methoxy-8-nitroquinoline (1.0 eq), the arylboronic

acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress

by TLC or LC-MS.

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-

6-methoxy-8-nitroquinoline.

Experimental Workflow for Suzuki Coupling
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Reaction Setup

Reaction Conditions

Workup & Purification

5-Bromo-6-methoxy-8-nitroquinoline

Degassed Solvent

Arylboronic Acid Pd Catalyst Base

Inert Atmosphere &
Heating (80-100°C)

Extraction with EtOAc

Wash with H2O & Brine

Dry over Na2SO4

Column Chromatography

5-Aryl-6-methoxy-8-nitroquinoline

Click to download full resolution via product page

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
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Potential Therapeutic Applications of Derivatives
While 5-Bromo-6-methoxy-8-nitroquinoline itself is not an active pharmaceutical ingredient,

its derivatives have the potential to be explored in various therapeutic areas based on the

known bioactivities of the quinoline scaffold.

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity

by targeting various cellular pathways.[6] For example, derivatives can be designed to inhibit

protein kinases, topoisomerases, or interfere with microtubule polymerization. The 8-

aminoquinoline scaffold, in particular, has been investigated for its antiproliferative effects.

Antimalarial Agents: The 8-aminoquinoline core is a well-established pharmacophore for

antimalarial drugs. New derivatives could be synthesized and screened for activity against

drug-resistant strains of Plasmodium falciparum.

Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial

and antifungal drugs. Novel derivatives can be evaluated for their efficacy against a panel of

pathogenic microorganisms.

Signaling Pathway Implication for Anticancer Derivatives

Derivatives of 5-Bromo-6-methoxy-8-nitroquinoline could potentially modulate key signaling

pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is often

dysregulated in various cancers.
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Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Conclusion
5-Bromo-6-methoxy-8-nitroquinoline represents a valuable and versatile starting material for

the synthesis of novel compounds in medicinal chemistry. Its strategic functionalization allows

for the exploration of a broad chemical space through well-established synthetic

transformations. The protocols and workflows provided herein offer a foundation for

researchers to utilize this compound in the development of new therapeutic agents. While the
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direct biological profile of the title compound is underexplored, its potential as a scaffold for

generating libraries of bioactive molecules is significant. Further research into the derivatives of

5-Bromo-6-methoxy-8-nitroquinoline is warranted to uncover their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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